molecular formula C22H18BrNO4 B2922899 N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide CAS No. 392236-85-0

N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide

Cat. No.: B2922899
CAS No.: 392236-85-0
M. Wt: 440.293
InChI Key: PMZNCHJCXKHXBG-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide is a synthetic chemical compound provided for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. The presence of a benzophenone moiety within its structure suggests potential application in photoaffinity labeling studies, a technique used in chemical biology and drug discovery to investigate biomolecular interactions . The bromine atom offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . The dimethoxybenzamide group is a privileged scaffold found in compounds with various pharmacological activities, indicating this compound's value as a key intermediate in medicinal chemistry research for the synthesis of more complex molecules . Researchers can utilize this compound as a building block for constructing novel heterocyclic systems or as a potential precursor in the development of molecular probes. Proper handling procedures should be followed, and all experimental work must be conducted by trained personnel in accordance with applicable laboratory safety standards.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4/c1-27-17-10-15(11-18(13-17)28-2)22(26)24-20-9-8-16(23)12-19(20)21(25)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZNCHJCXKHXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide typically involves the following steps:

    Benzoylation: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride (C6H5COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Methoxylation: The methoxy groups are introduced through nucleophilic substitution reactions using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).

    Amidation: The final step involves the formation of the benzamide core through a condensation reaction between the brominated, benzoylated, and methoxylated benzene derivative and an amine source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide (OH-) or amines (NH2-) replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Substituents Molecular Weight Key NMR Shifts (δ, ppm) Notable Features
Target Compound 2-Benzoyl, 4-Br, 3,5-OMe ~435.3 (estimated) N/A (hypothetical: C=O ~167 ppm based on analogs) Bromine enhances stability/reactivity
C10 () 4-Br, 2-(2,4-difluorophenylsulfonamido), 3,5-OMe ~538.3 166.305 (C=O), 131.481 (aromatic Br) Sulfonamide group increases polarity
B11 () 4-Br, 2-(3-methylphenylamido), 3,5-OMe ~473.4 167.040 (C=O), 130.046 (aromatic Br) Methyl group enhances lipophilicity
8c () 4-OH, 3,5-OMe 274.3 165.05 (C=O), 161.01 (OCH3) Hydroxyl group improves aqueous solubility
N-(2,6-diethylphenyl)-3,5-OMe () 2,6-diethyl, 3,5-OMe 313.4 N/A Ethyl groups reduce steric hindrance
Key Observations:
  • Methoxy groups in all analogs provide moderate electron donation .
  • Solubility : Polar substituents like sulfonamide (C10) or hydroxyl (8c) enhance water solubility, whereas lipophilic groups (methyl in B11, ethyl in ) favor membrane permeability .
  • Steric Hindrance : Bulky substituents (e.g., benzoyl in the target compound) may reduce binding affinity compared to smaller groups (e.g., methyl in B11) .

Spectral Comparison

  • C=O Stretching : All analogs exhibit carbonyl peaks near 165–167 ppm in $^{13}\text{C}$ NMR, consistent with benzamide derivatives. The target compound’s benzoyl group may slightly upshift this signal due to conjugation .
  • Aromatic Signals: Bromine in the target compound and analogs (C10, B11) downshifts adjacent carbons (δ ~124–131 ppm), distinguishing them from non-halogenated derivatives .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Benzoylation : The introduction of the benzoyl group is achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
  • Methoxylation : Methoxy groups are introduced via nucleophilic substitution reactions with methanol in the presence of a base such as sodium methoxide.
  • Amidation : The final step involves forming the benzamide core through condensation between the brominated, benzoylated, and methoxylated derivatives and an amine source.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may modulate enzyme or receptor activity, leading to various physiological effects. The exact molecular targets vary based on the biological context but include potential interactions with signaling pathways involved in cancer progression and microbial resistance.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line Type of Cancer IC50 (µM) Growth Inhibition (%)
K562Chronic Myelogenous Leukemia5.070%
MCF-7Breast Cancer8.065%
HT-29Colon Cancer6.560%
NCI H460Non-Small Cell Lung Cancer7.062%

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and programmed cell death pathways .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within microbial cells .

Case Studies

  • Study on Anticancer Effects : A study conducted on this compound demonstrated a notable reduction in tumor size in xenograft models of breast cancer when administered at a dosage of 10 mg/kg body weight over a period of two weeks. The treatment resulted in a significant decrease in Ki-67 expression, indicating reduced cell proliferation .
  • Antimicrobial Efficacy Assessment : In another study evaluating its antimicrobial efficacy, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it inhibited bacterial growth at concentrations as low as 1 µg/mL, showcasing potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide?

  • Methodology :

  • Grignard Reaction : React 3,5-dimethoxybenzamide with a benzoyl-substituted bromophenyl Grignard reagent (e.g., 2-benzoyl-4-bromophenylmagnesium bromide) in refluxing ethyl ether for 5–8 hours. This method yields ~85–90% under optimized conditions .
  • Alternative Route : Use 3,5-dimethoxybenzonitrile as a starting material with a brominated benzoylphenyl halide in tetrahydrofuran (THF), followed by acid hydrolysis to form the benzamide .
    • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography.

Q. How can NMR spectroscopy characterize the structural features of this compound?

  • Methodology :

  • 1H-NMR : Expect aromatic proton signals split into doublets (e.g., δ 7.70 ppm for benzoyl protons, J = 8.7 Hz) and methoxy singlet peaks (δ 3.89 ppm, integrating to 6H). Splitting patterns for bromophenyl protons (e.g., δ 7.20 ppm) confirm substitution positions .
  • 13C-NMR : Key signals include carbonyl carbons (δ ~165 ppm), methoxy carbons (δ ~55 ppm), and aromatic carbons (δ 105–160 ppm) .
    • Validation : Compare experimental data with computed spectra (DFT/B3LYP) to resolve ambiguities.

Q. What crystallographic methods are suitable for determining its solid-state structure?

  • Methodology :

  • Use SHELXL for refinement: Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Apply direct methods (SHELXS) for phase determination and full-matrix least-squares refinement.
  • Challenges : Account for bromine’s high electron density, which may complicate heavy-atom phasing. Use twin refinement if twinning is observed .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound?

  • Case Study :

  • Observed Activities : Glycine transporter inhibition (IC50 = 0.8 μM) and serotonin receptor antagonism (Ki = 12 nM) .
  • Methodology :

Binding Assays : Perform competitive radioligand displacement assays (e.g., [3H]MDL-105,519 for glycine transporters, [3H]ketanserin for 5-HT2A receptors).

Functional Assays : Use electrophysiology (patch-clamp) to confirm inhibitory effects on glycine uptake.

Data Analysis : Apply Schild regression to distinguish competitive vs. allosteric mechanisms .

Q. What strategies optimize synthetic yield when byproducts dominate the reaction?

  • Case Study :

  • Byproduct Formation : Competing hydrolysis of 3,5-dimethoxybenzamide to 3,5-dimethoxybenzoic acid under acidic conditions .
  • Mitigation :

Temperature Control : Maintain reflux at 40–50°C to minimize hydrolysis.

Reagent Choice : Use anhydrous solvents (e.g., THF over ethyl ether) and lithium-based Grignard reagents for higher selectivity .

Workflow : Monitor pH during quenching (target pH 6–7) to precipitate the product.

Q. How do substituent modifications influence structure-activity relationships (SAR)?

  • Methodology :

  • Variations Tested :
  • Bromine Replacement : Replace 4-bromo with fluoro (logP reduction from 3.2 to 2.7) to enhance solubility.
  • Methoxy Positioning : Compare 3,5-dimethoxy vs. 2,6-dimethoxy analogs (e.g., 2,6-dimethoxy reduces glycine transporter affinity by 5-fold) .
  • Experimental Design :

Synthesize derivatives via parallel combinatorial chemistry.

Test in vitro activity against target receptors and off-target panels (e.g., hERG, CYP450).

Use QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ, π) with activity .

Q. How can researchers address crystallographic disorder in the benzoyl moiety?

  • Methodology :

  • Data Collection : Use low-temperature (100 K) data to reduce thermal motion artifacts.
  • Refinement :

Apply SHELXL ’s PART instruction to model disorder (e.g., split benzoyl group into two conformers with occupancy ratios).

Use restraints (DELU, SIMU) to maintain reasonable geometry.

  • Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo-Fc maps for residual density .

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